![molecular formula C20H15FO3 B6411604 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261911-60-7](/img/structure/B6411604.png)
4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid (4-BFB) is a compound that is widely used in scientific research. Due to its unique properties, it has found a variety of applications in the laboratory.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various dyes and pigments. Additionally, 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has been used to synthesize various fluorescent probes and has been used in the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% acts by inhibiting the activity of certain enzymes, such as the enzyme responsible for the synthesis of fatty acids. Additionally, 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has been found to inhibit the activity of certain proteins, such as the protein involved in the formation of cell walls.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% are not yet fully understood. However, it has been found to have an inhibitory effect on certain enzymes and proteins, as well as an inhibitory effect on the growth of certain bacteria. Additionally, 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% has been found to have a mild analgesic effect when administered in small doses.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is its relatively low cost and availability. Additionally, 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is relatively stable and can be stored for long periods of time. However, the use of 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is limited by its potential toxicity and its potential to cause irritation to the skin and eyes.
Future Directions
The potential future directions for 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% are numerous. One potential direction is the use of 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% in the synthesis of more complex organic compounds. Additionally, 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% could be used in the development of new drugs and pharmaceuticals. Additionally, 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% could be used to study the mechanism of action of various enzymes and proteins. Finally, 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds.
Synthesis Methods
The most common method for synthesizing 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95% is a three-step process. First, 2-nitrobenzaldehyde is reacted with hydrochloric acid to form 2-nitrobenzoic acid. Second, this 2-nitrobenzoic acid is reacted with sodium hypobromite to form 4-bromo-2-nitrobenzoic acid. Finally, 4-bromo-2-nitrobenzoic acid is reacted with 2-benzyloxybenzene in the presence of a base to yield 4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid, 95%.
properties
IUPAC Name |
2-fluoro-4-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-18-12-15(10-11-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZKPZFVDOTWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692193 |
Source
|
Record name | 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzyloxyphenyl)-2-fluorobenzoic acid | |
CAS RN |
1261911-60-7 |
Source
|
Record name | 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.